molecular formula C21H20N2O4S2 B12199156 N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12199156
M. Wt: 428.5 g/mol
InChI Key: RYTWEKARMOUZRL-PDGQHHTCSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a combination of aromatic, thiazolidinone, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.

    Condensation Reaction: The thiazolidinone intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Acetamide Formation: The final step involves the reaction of the benzylidene derivative with N-[2-(4-hydroxyphenyl)ethyl]acetamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: A simpler analog with similar phenolic and acetamide functionalities.

    N-(2-hydroxyphenyl)acetamide: Another analog with a hydroxyl group in a different position on the aromatic ring.

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a thiazolidinone ring and a benzylidene group, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C21H20N2O4S2/c1-27-17-4-2-3-15(11-17)12-18-20(26)23(21(28)29-18)13-19(25)22-10-9-14-5-7-16(24)8-6-14/h2-8,11-12,24H,9-10,13H2,1H3,(H,22,25)/b18-12-

InChI Key

RYTWEKARMOUZRL-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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